![molecular formula C17H14N2O3 B2783364 (2Z)-7-hydroxy-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide CAS No. 915372-51-9](/img/structure/B2783364.png)
(2Z)-7-hydroxy-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide
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Overview
Description
(2Z)-7-hydroxy-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide is a synthetic compound that belongs to the class of chromene derivatives. It has been a subject of scientific research due to its potential therapeutic applications in various fields, including cancer treatment, neurodegenerative diseases, and inflammation.
Mechanism of Action
The mechanism of action of (2Z)-7-hydroxy-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide involves the inhibition of various signaling pathways involved in cell proliferation, apoptosis, and inflammation. It has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation. It also inhibits the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and physiological effects:
Studies have shown that (2Z)-7-hydroxy-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide exhibits a range of biochemical and physiological effects. It has been found to induce apoptosis and inhibit cell proliferation in cancer cells. It also exhibits anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
The advantages of using (2Z)-7-hydroxy-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide in lab experiments include its potential therapeutic applications in various fields and its well-established synthesis method. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the research on (2Z)-7-hydroxy-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide. These include:
1. Investigating its potential therapeutic applications in other diseases such as diabetes and cardiovascular diseases.
2. Developing more efficient synthesis methods for the compound.
3. Studying its pharmacokinetics and toxicity in vivo.
4. Conducting clinical trials to evaluate its safety and efficacy in humans.
5. Identifying its molecular targets and elucidating its mechanism of action in different cell types.
Synthesis Methods
The synthesis of (2Z)-7-hydroxy-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide involves the condensation of 2-amino-3-methylphenol and 2-hydroxyacetophenone in the presence of glacial acetic acid and concentrated sulfuric acid. The resulting product is then treated with a solution of 2-methylbenzaldehyde in ethanol to yield the final compound.
Scientific Research Applications
(2Z)-7-hydroxy-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. Studies have shown that it exhibits antitumor activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. It has also been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
7-hydroxy-2-(2-methylphenyl)iminochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-10-4-2-3-5-14(10)19-17-13(16(18)21)8-11-6-7-12(20)9-15(11)22-17/h2-9,20H,1H3,(H2,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRRCUTNZAUEBBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N=C2C(=CC3=C(O2)C=C(C=C3)O)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-7-hydroxy-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide |
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